

# BAY-1436032: A Pan-Inhibitor with High Selectivity for Mutant IDH1

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## Compound of Interest

Compound Name: BAY-1436032

Cat. No.: B15617696

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**BAY-1436032** is an orally available, potent, and highly selective pan-inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).<sup>[1][2][3][4][5]</sup> This small molecule has demonstrated significant therapeutic potential in preclinical and clinical settings for the treatment of various cancers harboring IDH1 mutations, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma.<sup>[3][6][7]</sup> Its mechanism of action centers on the specific inhibition of the neomorphic activity of mutant IDH1, leading to a reduction in the oncometabolite D-2-hydroxyglutarate (2-HG) and subsequent induction of cellular differentiation.<sup>[1][3][6]</sup>

## Core Mechanism of Action

Mutations in the active site of IDH1, most commonly at the R132 residue, confer a new enzymatic function: the NADPH-dependent reduction of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to 2-HG.<sup>[3][8]</sup> This accumulation of 2-HG competitively inhibits  $\alpha$ -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote tumorigenesis.<sup>[3][8][9]</sup> **BAY-1436032** selectively binds to and inhibits these mutant IDH1 enzymes, thereby blocking the production of 2-HG.<sup>[1][3]</sup> This restores normal cellular processes, leading to the differentiation of tumor cells and a reduction in leukemic blast counts in AML models.<sup>[6]</sup>

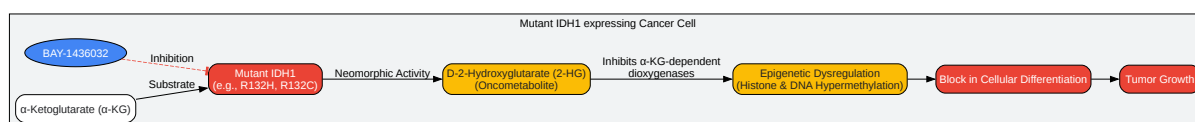
## Quantitative Selectivity Profile

**BAY-1436032** exhibits potent, double-digit nanomolar inhibition of various IDH1 R132 mutants while displaying significantly lower activity against wild-type IDH1 and IDH2 enzymes. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Target	IC50 (nM)	Assay Type	Reference
Mutant IDH1			
IDH1 R132H	15	Cell-free enzymatic assay	[5]
IDH1 R132C	15	Cell-free enzymatic assay	[5]
IDH1 R132H (intracellular 2-HG)	60	Mouse hematopoietic cells	[2]
IDH1 R132C (intracellular 2-HG)	45	Mouse hematopoietic cells	[2]
IDH1 mutant AML cells (colony formation)	100	Primary human AML cells	[9]
Wild-Type IDH/IDH2			
Wild-Type IDH1	20,000	Cell-free enzymatic assay	[5]
Wild-Type IDH2	>100,000	Cell-free enzymatic assay	[5]
IDH2 R140Q (intracellular 2-HG)	>10,000	Mouse hematopoietic cells	[2]
IDH2 R172K (intracellular 2-HG)	>10,000	Mouse hematopoietic cells	[2]

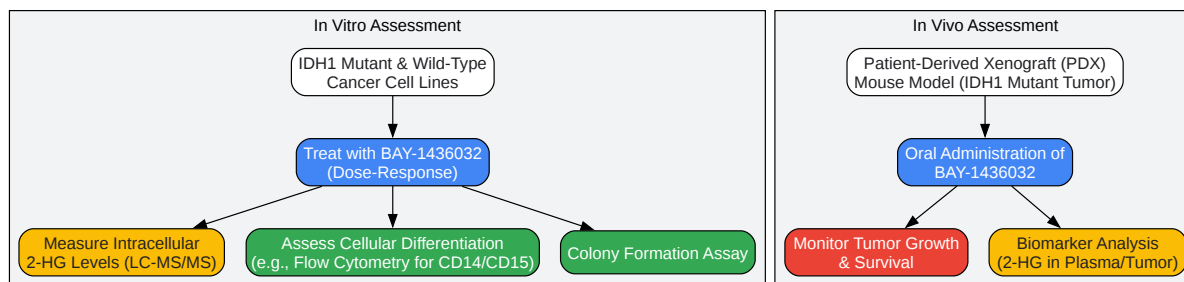
# Visualizing the Mechanism and Experimental Workflow

To better understand the function and evaluation of **BAY-1436032**, the following diagrams illustrate its mechanism of action and a typical experimental workflow for assessing its efficacy.



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Caption: Mechanism of action of **BAY-1436032** in mutant IDH1 cancer cells.



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